2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Mechanism of Action
Target of Action
The compound 2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Cellular Effects
Benzothiazole derivatives have been shown to inhibit TGF-β-induced Smad2/3 phosphorylation at a cellular level , suggesting potential impacts on cell signaling pathways and gene expression.
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as COX-1 , suggesting potential binding interactions with biomolecules and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Attachment of the Thiazole Ring: The thiazole ring can be attached via a cyclization reaction involving a thioamide and a haloketone.
Final Coupling: The final step involves coupling the piperidine-thiazole intermediate with the benzothiazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 6-methyl-2-benzothiazolamine
- 2-(4-methylphenyl)benzothiazole
Uniqueness
2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its combination of benzothiazole, piperidine, and thiazole rings, which confer distinct biological activities and chemical reactivity. This structural complexity allows for versatile applications in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-ethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-2-17-22-15-6-5-14(10-16(15)26-17)18(24)21-11-13-4-3-8-23(12-13)19-20-7-9-25-19/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQJTGJZCDRFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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